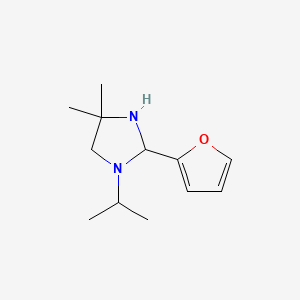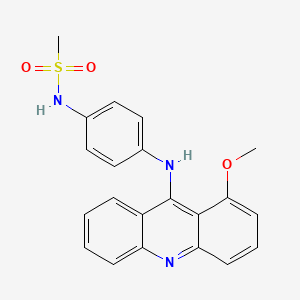
Pyridine, 2,6-bis(trimethylstannyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(trimethylstannyl)pyridine is an organotin compound with the molecular formula C11H21NSn2 and a molecular weight of 404.71 g/mol . This compound features a pyridine ring substituted at the 2 and 6 positions with trimethylstannyl groups. It is used in various fields, including organic synthesis and materials science, due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Bis(trimethylstannyl)pyridine can be synthesized through the reaction of 2,6-dibromopyridine with hexamethylditin in the presence of a palladium catalyst . The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 2,6-bis(trimethylstannyl)pyridine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(trimethylstannyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl groups can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It participates in Stille coupling reactions, where the trimethylstannyl groups react with halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Employed in substitution reactions to replace the trimethylstannyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in Stille coupling reactions, the products are typically biaryl compounds .
Aplicaciones Científicas De Investigación
2,6-Bis(trimethylstannyl)pyridine has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of metallo-supramolecular polymers and other advanced materials.
Catalysis: Acts as a ligand in catalytic systems, enhancing the efficiency of various chemical reactions.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(trimethylsilyl)pyridine: Similar in structure but with silicon atoms instead of tin.
2,6-Dibromopyridine: The precursor used in the synthesis of 2,6-bis(trimethylstannyl)pyridine.
Uniqueness
2,6-Bis(trimethylstannyl)pyridine is unique due to the presence of tin atoms, which impart distinct reactivity and coordination properties compared to its silicon analogs . This makes it particularly useful in Stille coupling reactions and other applications where tin’s unique properties are advantageous .
Propiedades
Número CAS |
82682-61-9 |
|---|---|
Fórmula molecular |
C11H21NSn2 |
Peso molecular |
404.7 g/mol |
Nombre IUPAC |
trimethyl-(6-trimethylstannylpyridin-2-yl)stannane |
InChI |
InChI=1S/C5H3N.6CH3.2Sn/c1-2-4-6-5-3-1;;;;;;;;/h1-3H;6*1H3;; |
Clave InChI |
VTQSYWBEUSPVKN-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C1=NC(=CC=C1)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-Butyl 3a,4,6,6a-tetrahydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate](/img/structure/B13941080.png)





![2-Chloro-7,7,8-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13941108.png)
![3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941110.png)

